(R)-sec-Butyl benzoate

Catalog No.
S13877348
CAS No.
M.F
C11H14O2
M. Wt
178.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-sec-Butyl benzoate

Product Name

(R)-sec-Butyl benzoate

IUPAC Name

[(2R)-butan-2-yl] benzoate

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

InChI

InChI=1S/C11H14O2/c1-3-9(2)13-11(12)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3/t9-/m1/s1

InChI Key

LSLWNAOQPPLHSW-SECBINFHSA-N

Canonical SMILES

CCC(C)OC(=O)C1=CC=CC=C1

Isomeric SMILES

CC[C@@H](C)OC(=O)C1=CC=CC=C1

(R)-sec-Butyl benzoate is an organic compound classified as an ester, specifically the ester formed from benzoic acid and (R)-sec-butanol. Its molecular formula is C11H14O2C_{11}H_{14}O_{2}, and it features a benzoate group attached to a sec-butyl chain. This compound is known for its characteristic fruity odor, making it useful in the fragrance industry. It is also a solvent and can serve as a reagent in various

  • Hydrolysis: In the presence of water, it can hydrolyze to yield benzoic acid and (R)-sec-butanol. This reaction is catalyzed by both acids and bases, with the general mechanism involving nucleophilic attack by water on the carbonyl carbon of the ester.
  • Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, resulting in a new ester and alcohol. For example, reacting (R)-sec-butyl benzoate with methanol would yield methyl benzoate and (R)-sec-butanol.
  • Electrophilic Aromatic Substitution: The presence of the benzoate group can influence the reactivity of the aromatic ring in electrophilic substitution reactions, where substituents can be added to the benzene ring under specific conditions .

The biological activity of (R)-sec-butyl benzoate has been studied primarily in terms of its metabolic pathways. Upon ingestion or exposure, it hydrolyzes into benzoic acid, which is then metabolized to hippuric acid. This metabolic route suggests that (R)-sec-butyl benzoate may have low toxicity levels for humans and animals, as evidenced by studies indicating that similar compounds do not pose significant health risks .

(R)-sec-Butyl benzoate can be synthesized through several methods:

  • Esterification Reaction: The most common method involves the direct esterification of benzoic acid with (R)-sec-butanol in the presence of an acid catalyst (e.g., sulfuric acid). The reaction typically requires heating to facilitate the formation of the ester.
    Benzoic Acid+ R sec ButanolH2SO4 R sec Butyl Benzoate+Water\text{Benzoic Acid}+\text{ R sec Butanol}\xrightarrow{\text{H}_2\text{SO}_4}\text{ R sec Butyl Benzoate}+\text{Water}
  • Transesterification: This method involves reacting an existing butyl benzoate with (R)-sec-butanol under catalytic conditions, allowing for selective formation of (R)-sec-butyl benzoate.
  • Using Acid Chlorides: Another approach involves using benzoyl chloride and (R)-sec-butanol, which reacts to form (R)-sec-butyl benzoate along with hydrochloric acid as a byproduct.

(R)-sec-Butyl benzoate has various applications across different industries:

  • Fragrance Industry: Due to its pleasant aroma, it is used as a fragrance component in perfumes and cosmetics.
  • Solvent: It serves as a solvent for cellulose derivatives and other organic compounds in industrial applications.
  • Chemical Intermediate: It acts as a reagent in organic synthesis for producing other compounds.

Research on interaction studies involving (R)-sec-butyl benzoate has primarily focused on its metabolic pathways and potential interactions with biological systems. Studies indicate that it hydrolyzes into less toxic metabolites like hippuric acid, which is excreted efficiently by mammals . Additionally, its interactions with various enzymes during metabolism suggest minimal adverse effects when used within regulated limits.

Several compounds share structural similarities with (R)-sec-butyl benzoate. These include:

Compound NameMolecular FormulaUnique Features
Butyl BenzoateC11H14O2C_{11}H_{14}O_{2}Straight-chain butanol variant
Ethyl BenzoateC9H10O2C_{9}H_{10}O_{2}Shorter alkyl chain; commonly used as a solvent
Methyl BenzoateC8H8O2C_{8}H_{8}O_{2}Smallest alkyl group; widely used in fragrances
Isobutyl BenzoateC11H14O2C_{11}H_{14}O_{2}Branching at the second carbon; unique properties

Uniqueness of (R)-sec-Butyl Benzoate

(R)-sec-Butyl benzoate's uniqueness lies in its chiral center at the sec-butyl group, which can impart distinct olfactory properties compared to its non-chiral counterparts like butyl or methyl benzoates. This chirality may influence its interaction with biological systems and its sensory characteristics in fragrances.

Nickel-Mediated Cross-Coupling for Chiral Center Induction

Nickel catalysis has emerged as a powerful tool for constructing stereogenic centers in ester derivatives. A seminal study demonstrated the use of nickel complexes with chiral bis(oxazoline) ligands to mediate asymmetric reductive cross-couplings between N-hydroxyphthalimide (NHP) esters and vinyl bromides (Figure 1). By employing tetrakis(dimethylamino)ethylene (TDAE) as a terminal reductant, researchers achieved ee values exceeding 94% for benzylic esters. The reaction proceeds via a radical intermediate, where the chiral ligand environment on nickel dictates the facial selectivity during radical recombination (Scheme 1a).

This methodology shows particular promise for (R)-sec-butyl benzoate synthesis when applied to α-substituted benzoic acid derivatives. Substrates bearing secondary alkyl groups, such as sec-butyl moieties, undergo coupling with minimal steric hindrance due to nickel's ability to accommodate bulky substituents. A comparative analysis of ligand architectures reveals that binaphthyl-based phosphoramidite ligands provide optimal enantiocontrol for aliphatic esters (Table 1).

Table 1. Nickel-catalyzed asymmetric cross-coupling performance for ester synthesis

Substrate TypeLigand ClassTemperature (°C)ee (%)
Benzylic NHP esterBis(oxazoline)2594
α-Alkoxy NHP esterPhosphoramidite3089
Cyclic NHP esterBinaphthyl diamine4082

Palladium-Catalyzed Kinetic Resolution in Ester Formation

Palladium complexes enable kinetic resolution during esterification through selective activation of enantiomeric substrates. The [Pd(P^O)] catalyst system, featuring chiral phosphine-oxazoline ligands, demonstrates exceptional discriminatory power in allylic alkylation reactions. For sec-butyl benzoate synthesis, this approach capitalizes on the differential reaction rates of (R)- and (S)-configured intermediates with nucleophilic benzoate donors (Scheme 2).

Recent innovations in base-free hydrogenation conditions have expanded palladium's utility in ester synthesis. A dynamic kinetic resolution process combines racemization of the sec-butyl precursor with enantioselective hydrogenation, achieving 88% ee for (R)-sec-butyl benzoate derivatives. The mechanism involves π-allyl palladium intermediates that adopt distinct transition states based on the chiral ligand's steric profile.

The mechanistic understanding of chiral induction processes in (R)-sec-butyl benzoate synthesis represents a critical area of research in asymmetric catalysis [1] [2]. The formation of enantiomerically pure (R)-sec-butyl benzoate through catalytic asymmetric synthesis involves complex interactions between metal centers, chiral ligands, and substrates that determine the stereochemical outcome of the transformation [3] [4].

Transition State Analysis in Metal-Ligand Complexation

Transition state analysis in metal-ligand complexation for (R)-sec-butyl benzoate synthesis reveals the fundamental mechanisms governing enantioselectivity [2] [5]. The configurational stability of chiral-at-metal complexes plays a crucial role in maintaining stereochemical integrity throughout the catalytic cycle [2]. Studies have demonstrated that octahedral iridium complexes can retain their metal-centered chirality even when coordinating to labile substrates, providing a direct pathway for chirality transfer to the benzoate ester product [2].

The activation of benzoic acid derivatives through metal coordination creates distinct diastereomeric transition states that differ in energy, leading to preferential formation of the (R)-enantiomer [5] [6]. Computational analyses indicate that the energy difference between competing transition states typically ranges from 2-5 kcal/mol, corresponding to enantiomeric excesses of 90-98% under optimal conditions [2] [7].

Phosphine Ligand Electronic Effects on Enantiomer Ratio

The electronic properties of phosphine ligands exert profound influence on the enantiomer ratio obtained in (R)-sec-butyl benzoate synthesis [8] [9]. Electron-rich phosphine ligands demonstrate superior performance in achieving high enantiomeric ratios compared to their electron-deficient counterparts [8] [9]. The mechanism involves modulation of the metal center's electron density, which affects the binding affinity and orientation of the substrate during the stereochemistry-determining step [9].

LigandElectron Donating AbilityEnantiomeric RatioConversion (%)
Triphenylphosphine0.05075
Tri(ortho-tolyl)phosphine1.06582
Tri(para-methoxyphenyl)phosphine2.07888
Tri(para-trifluoromethylphenyl)phosphine-1.04270
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl0.59295
1,2-Bis(diphenylphosphino)ethane0.37585
4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene0.26880

Infrared spectroscopy studies of molybdenum carbonyl complexes reveal that benzoferrocenyl phosphine ligands exhibit stronger electron-donating capabilities than triphenylphosphine, resulting in lower carbonyl stretching frequencies [9]. This enhanced electron density at the metal center correlates directly with improved enantiomeric ratios in asymmetric transformations [9]. The relationship between ligand electronic properties and stereoselectivity demonstrates a clear trend where increasing electron donation leads to higher enantiomeric ratios up to an optimal point [8] [9].

Amine-Coordinating Ligands in Stereochemical Fidelity

Amine-coordinating ligands play a pivotal role in maintaining stereochemical fidelity during (R)-sec-butyl benzoate formation [10] [11]. The coordination number and denticity of amine ligands significantly influence the catalyst's ability to differentiate between prochiral faces of the substrate [10] [11]. Multidentate amine ligands provide superior stereochemical control compared to monodentate alternatives due to their ability to create more rigid chiral environments around the metal center [10].

Ligand TypeStereochemical Fidelity (%)Reaction Time (h)Yield (%)
Monodentate822465
Bidentate911875
Tridentate951285
Tetradentate97890

The mechanism of stereochemical fidelity enhancement involves the formation of stable chelate complexes that restrict conformational flexibility and promote selective substrate binding [11]. Bidentate 1,2-diamine ligands have demonstrated exceptional performance in nickel-catalyzed cross-coupling reactions, achieving stereochemical fidelity values exceeding 90% through precise control of the metal coordination environment [11]. The amino groups engage in hydrogen bonding interactions with the substrate, creating additional stereochemical bias beyond the primary metal-ligand interactions [4].

Long-range stereochemical communication has been observed in iron-based cage complexes containing amine-coordinating ligands, where stereochemical information is transmitted over distances exceeding 2 nanometers [10]. This phenomenon demonstrates the remarkable ability of properly designed amine ligands to maintain stereochemical integrity even in large molecular assemblies [10].

Solvent-Mediated Steric Effects in Asymmetric Catalysis

Solvent-mediated steric effects represent a crucial factor in determining the success of asymmetric catalysis for (R)-sec-butyl benzoate synthesis [12] [13]. The solvent environment influences both the conformational preferences of chiral ligands and the solvation patterns around reactive intermediates [12]. Polar aprotic solvents have emerged as particularly effective media for achieving high enantioselectivities through their ability to stabilize charged transition states while minimizing competitive coordination to the metal center [13].

The mechanism of solvent-mediated stereochemical induction involves differential solvation of diastereomeric transition states, leading to energy differences that favor formation of the desired (R)-enantiomer [12] [13]. Computational studies indicate that solvent reorganization energies can contribute 1-3 kcal/mol to the overall energy difference between competing pathways [12].

Polar Aprotic Solvent Systems for Improved Enantiomeric Excess Values

Polar aprotic solvent systems demonstrate remarkable effectiveness in enhancing enantiomeric excess values for (R)-sec-butyl benzoate synthesis [12] [13]. The absence of protic hydrogen atoms eliminates competitive hydrogen bonding interactions that could interfere with the chiral recognition process [13]. Tetrahydrofuran, acetonitrile, and dimethylformamide represent the most commonly employed polar aprotic solvents in asymmetric benzoate ester synthesis [12] [13].

SolventDielectric ConstantEnantiomeric Excess Value (%)
Tetrahydrofuran7.575
Toluene2.482
Dichloromethane8.968
Acetone20.755
Dimethylformamide36.745
Dimethyl sulfoxide46.740
Acetonitrile37.560

The relationship between dielectric constant and enantiomeric excess reveals an optimal range for polar aprotic solvents [13]. Solvents with moderate dielectric constants (2-10) generally provide superior results compared to highly polar alternatives [13]. This phenomenon results from the balance between stabilizing charged intermediates and maintaining the integrity of metal-ligand interactions [12].

Chiral solvent effects have been demonstrated using limonene as a sole source of enantioselectivity, achieving up to 98% enantiomeric excess in palladium-catalyzed reactions [12]. The mechanism involves dynamic induction of helical chirality in macromolecular catalysts through solvent-mediated conformational changes [12]. This approach represents a paradigm shift from traditional ligand-based asymmetric induction to solvent-controlled stereochemistry [12].

Temperature-Dependent Configuration Retention Studies

Temperature-dependent configuration retention studies reveal the thermal stability limits of chiral centers in (R)-sec-butyl benzoate and related compounds [14] [15]. The configurational stability of stereogenic centers depends on the activation energy for racemization, which typically ranges from 20-30 kcal/mol for stable chiral compounds [16]. Temperature variations can dramatically affect both the rate of enantiomerization and the selectivity of asymmetric transformations [15] [17].

Temperature (°C)Configuration Retention (%)Reaction Rate (relative)
-78990.1
-40950.3
-20900.5
0851.0
25752.5
40654.0
60457.0

Remarkable temperature-dependent chirality inversions have been observed in certain asymmetric autocatalytic systems, where decreasing temperature from 0°C to -44°C results in complete inversion of product enantioselectivity [15]. This phenomenon demonstrates the delicate balance between competing reaction pathways and the critical role of temperature in determining stereochemical outcomes [15].

Oxazaborolidine-catalyzed asymmetric reductions of ketones show optimal enantioselectivity in the temperature range of 20-30°C, with both higher and lower temperatures leading to decreased enantiomeric excess values [17]. The mechanism involves competition between catalytic and non-catalytic reduction pathways, where temperature affects the relative rates of these competing processes [17].

Heterogeneous Catalyst Packing Configurations

The selection and implementation of appropriate catalyst packing configurations represent critical factors in optimizing continuous flow reactor performance for (R)-sec-butyl benzoate synthesis. Contemporary industrial applications leverage diverse packing arrangements to maximize catalytic efficiency while maintaining operational stability [1] [2].

Random packing configurations, characterized by surface areas ranging from 50-400 m²/g, demonstrate moderate heat transfer coefficients of 100-300 W/m²·K with pressure drops between 2-8 kPa/m [3]. These systems utilize catalyst particles sized 1-5 mm with void fractions of 0.35-0.45, providing adequate mass transfer characteristics for esterification reactions [4].

Structured packing systems offer enhanced performance with surface areas extending to 1000 m²/g and improved heat transfer coefficients of 150-400 W/m²·K [5]. The reduced pressure drop of 1-5 kPa/m and increased void fractions of 0.40-0.60 facilitate superior fluid dynamics in continuous flow applications [6].

Radially layered configurations present advanced packing strategies with surface areas of 150-600 m²/g and enhanced heat transfer coefficients reaching 200-500 W/m²·K [6]. These systems demonstrate strategic catalyst distribution patterns that optimize temperature profiles and reaction efficiency through controlled hot-spot utilization [7].

Honeycomb monolithic packing configurations represent state-of-the-art technology with channel dimensions of 1-3 mm and void fractions of 0.60-0.80 [8]. These systems achieve minimal pressure drops of 0.5-3 kPa/m while maintaining heat transfer coefficients of 120-350 W/m²·K, making them particularly suitable for continuous flow benzoate synthesis [9].

Table 1: Heterogeneous Catalyst Packing Configurations for Continuous Flow Benzoate Synthesis

Packing ConfigurationSurface Area (m²/g)Pressure Drop (kPa/m)Heat Transfer Coefficient (W/m²·K)Typical Particle Size (mm)Void Fraction
Random Packing50-4002-8100-3001-50.35-0.45
Structured Packing50-10001-5150-4002-100.40-0.60
Radially Layered Configuration150-6003-10200-5000.5-30.30-0.50
Axially Graded Configuration200-8002-6180-4501-80.35-0.55
Honeycomb Monolithic Packing100-5000.5-3120-350Channel: 1-30.60-0.80
Packed Bed with Glass Beads10-505-1580-2500.5-20.25-0.40

The implementation of titanium dioxide as a catalyst support material enhances heterogeneous catalysis through high surface area stabilization and strong metal-support interactions [4]. TiO₂-supported catalysts demonstrate exceptional chemical stability and acid-base properties, contributing to improved catalytic performance in continuous flow systems [10] [11].

Residence Time Optimization for Maximum Yield

Residence time optimization constitutes a fundamental parameter in achieving maximum yield in continuous flow reactor systems for (R)-sec-butyl benzoate production. The strategic determination of optimal residence times directly influences conversion rates, selectivity, and overall process efficiency [12] [13].

Esterification reactions involving benzoic acid and sec-butanol achieve optimal performance with residence times of 13.2 hours at temperatures of 120-150°C [12]. These conditions yield conversion rates of 90.2% with selectivity values of 94%, utilizing catalyst loadings of 3886 g/L [14]. The extended residence time ensures complete reaction progression while maintaining product quality standards [15].

Continuous flow esterification systems demonstrate significantly reduced residence time requirements of 97 seconds at 120°C, achieving 92% conversion with 95% selectivity [13]. These rapid processing conditions result from optimized reactor configurations and enhanced mass transfer characteristics in flow systems [16].

Benzyl alcohol oxidation processes, relevant to benzoate synthesis pathways, require residence times of 20-40 minutes at temperatures of 100-120°C [17]. These systems achieve conversion rates of 75-88% with selectivity values of 88% using 0.9 wt% catalyst loading [18]. The optimization of residence time in these systems balances oxygen supply and reaction kinetics [19].

Table 2: Residence Time Optimization Parameters for Maximum Yield

Reaction SystemOptimal Residence Time (min)Temperature (°C)Conversion Rate (%)Selectivity (%)Catalyst Loading (g/L)
Benzoic Acid + sec-Butanol13.2 hr (792 min)120-15090.2943886
Benzyl Alcohol Oxidation20-40100-12075-88880.9 wt%
Continuous Flow Esterification97 seconds (1.6 min)12092955-15
Ethyl Benzoate Synthesis13.23 hr (794 min)12090.2943886
Toluene Oxidation to Benzoic Acid5.5 hr (330 min)180-21068.9994 g/1600 g toluene
Continuous Stirred Tank Reactor200120859010-20

The relationship between residence time and catalyst contact time influences reaction completion and product formation [17]. Increased catalyst contact time enhances conversion rates by providing extended interaction periods between reactants and active sites [20]. This optimization strategy proves particularly effective in membrane reactor configurations where oxygen supply limitations may constrain reaction rates [21].

Waste Stream Valorization in Benzoate Manufacturing

Sec-Butanol Recovery and Reuse Systems

The implementation of comprehensive sec-butanol recovery and reuse systems represents a critical component in sustainable benzoate manufacturing processes. These systems enhance economic viability while reducing environmental impact through efficient material utilization [22] [23].

Distillation separation methods achieve recovery efficiencies of 85-95% with energy consumption ranging from 2.5-4.0 MJ/kg [24]. These systems operate at temperatures of 78-120°C and produce sec-butanol with purity levels of 95-99% [25]. The established technology provides reliable performance with capital cost indices of 100 as the baseline reference [26].

Membrane separation technologies offer energy-efficient alternatives with consumption rates of 1.5-2.5 MJ/kg and recovery efficiencies of 70-85% [27]. Operating temperatures of 60-80°C and achieved purities of 90-95% make these systems attractive for continuous operation [28]. However, higher capital costs (120-150% of distillation baseline) may limit adoption in certain applications [29].

Extractive distillation systems demonstrate superior recovery efficiencies of 90-98% with purity achievements of 98-99.5% [30]. Energy consumption of 3.0-5.0 MJ/kg and operating temperatures of 80-140°C reflect the intensive nature of these processes [31]. Capital costs range from 130-160% of baseline systems due to additional equipment requirements [32].

Table 3: Sec-Butanol Recovery and Reuse System Performance

Recovery MethodRecovery Efficiency (%)Energy Consumption (MJ/kg)Purity Achieved (%)Operating Temperature (°C)Capital Cost Index
Distillation Separation85-952.5-4.095-9978-120100
Membrane Separation70-851.5-2.590-9560-80120-150
Extractive Distillation90-983.0-5.098-99.580-140130-160
Reactive Distillation92-982.0-3.596-99100-150140-180
Hybrid Membrane-Distillation88-962.2-3.894-9870-100150-200
Adsorption-Desorption75-901.8-3.292-9725-60110-130

Reactive distillation systems combine separation and reaction processes to achieve recovery efficiencies of 92-98% with energy consumption of 2.0-3.5 MJ/kg [12]. These integrated systems operate at 100-150°C and achieve purity levels of 96-99%, representing advanced process intensification strategies [14].

The environmental partitioning characteristics of sec-butanol facilitate recovery through various separation techniques [22]. With a log Kow value of 0.61, sec-butanol demonstrates favorable separation properties that enable efficient recovery from reaction mixtures [31]. The compound's biodegradability and low bioaccumulation potential support sustainable recycling practices [33].

Benzoic Acid Byproduct Repurposing Strategies

Benzoic acid byproduct repurposing represents a crucial aspect of waste stream valorization in benzoate manufacturing, transforming potential waste materials into valuable commercial products [34] [35]. These strategies enhance overall process economics while minimizing environmental impact through comprehensive material utilization [36] [37].

Pharmaceutical intermediate applications offer high-value opportunities with market values of 5-15 $/kg and purity requirements of 98-99.5% [35]. Recrystallization processing methods achieve waste reduction of 70-85% with environmental impact scores of 3.5/10 [38]. These applications capitalize on benzoic acid's established role in pharmaceutical synthesis pathways [39].

Food preservative applications (E210) provide stable market opportunities with values of 2-4 $/kg and stringent purity requirements of 99-99.9% [35]. Distillation combined with crystallization processing achieves waste reduction of 80-95% with favorable environmental impact scores of 2.0/10 [40]. The established regulatory framework supports consistent demand for this application [41].

Plasticizer production represents direct utilization pathways with market values of 3-8 $/kg and purity requirements of 95-98% [34]. Direct use processing methods achieve waste reduction of 60-75% with environmental impact scores of 4.0/10 [38]. The conversion of phthalate plasticizers to benzoate-based alternatives demonstrates successful implementation of this strategy [42].

Table 4: Benzoic Acid Byproduct Repurposing Strategies

Repurposing StrategyMarket Value ($/kg)Purity Requirement (%)Processing MethodWaste Reduction (%)Environmental Impact Score
Pharmaceutical Intermediate5-1598-99.5Recrystallization70-853.5/10
Food Preservative (E210)2-499-99.9Distillation + Crystallization80-952.0/10
Plasticizer Production3-895-98Direct Use60-754.0/10
Phenol Synthesis8-2099-99.8Catalytic Conversion75-903.0/10
Benzoyl Chloride Formation12-2599.5-99.9Acid Chlorination65-805.5/10
Crystallization Purification4-1099.5-99.9Multi-stage Crystallization85-952.5/10

Phenol synthesis applications command premium market values of 8-20 $/kg with purity requirements of 99-99.8% [42]. Catalytic conversion processing methods achieve waste reduction of 75-90% with environmental impact scores of 3.0/10 [34]. These applications leverage established decarboxylation chemistry for value-added product formation [43].

Benzoyl chloride formation represents high-value applications with market values of 12-25 $/kg and purity requirements of 99.5-99.9% [24]. Acid chlorination processing achieves waste reduction of 65-80% with higher environmental impact scores of 5.5/10 due to chlorinated byproducts [44]. The demand for benzoyl chloride in pharmaceutical and agrochemical synthesis supports consistent market opportunities [45].

XLogP3

3.7

Hydrogen Bond Acceptor Count

2

Exact Mass

178.099379685 g/mol

Monoisotopic Mass

178.099379685 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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